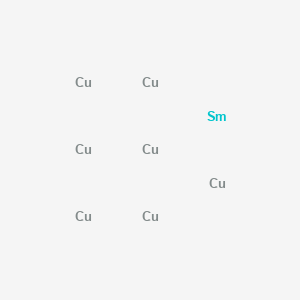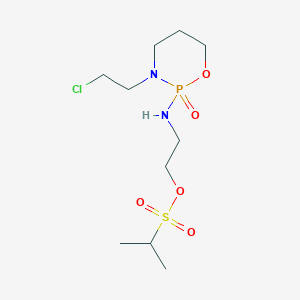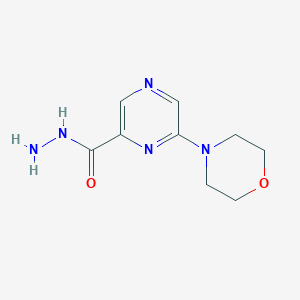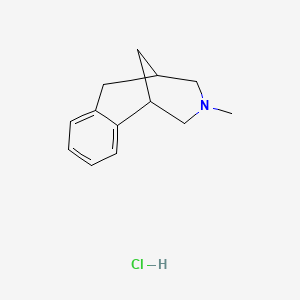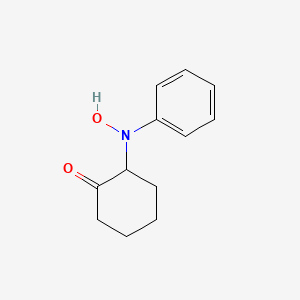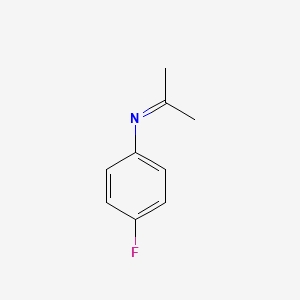
3-Formylrifamycin SV O-undecyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylrifamycin SV O-undecyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity. Rifamycins, including this compound, are derived from the natural metabolites of the bacterium Nocardia mediterranei .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-undecyloxime typically involves the reaction of 3-formylrifamycin SV with undecylamine under specific conditions. The process begins with the preparation of 3-formylrifamycin SV, which is obtained through the oxidation of rifamycin SV. The aldehyde group of 3-formylrifamycin SV is then reacted with undecylamine to form the oxime derivative .
Industrial Production Methods
Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. This method utilizes microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced consumption of expensive reagents .
化学反応の分析
Types of Reactions
3-Formylrifamycin SV O-undecyloxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted oxime derivatives .
科学的研究の応用
3-Formylrifamycin SV O-undecyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various rifamycin derivatives.
Biology: Studied for its antimicrobial properties against resistant bacterial strains.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
作用機序
3-Formylrifamycin SV O-undecyloxime exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
類似化合物との比較
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Uniqueness
3-Formylrifamycin SV O-undecyloxime is unique due to its structural modifications, which enhance its stability and broaden its spectrum of activity. Its ability to inhibit resistant bacterial strains makes it a valuable compound in the development of new antibiotics .
特性
CAS番号 |
41776-59-4 |
|---|---|
分子式 |
C49H70N2O13 |
分子量 |
895.1 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-undecoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H70N2O13/c1-11-12-13-14-15-16-17-18-19-24-62-50-26-34-39-44(57)37-36(43(34)56)38-46(32(7)42(37)55)64-49(9,47(38)58)61-25-23-35(60-10)29(4)45(63-33(8)52)31(6)41(54)30(5)40(53)27(2)21-20-22-28(3)48(59)51-39/h20-23,25-27,29-31,35,40-41,45,53-57H,11-19,24H2,1-10H3,(H,51,59)/b21-20+,25-23+,28-22-,50-26+/t27-,29+,30+,31+,35-,40-,41+,45+,49-/m0/s1 |
InChIキー |
FBAOETSUAOBTNG-RHBFXRDVSA-N |
異性体SMILES |
CCCCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
正規SMILES |
CCCCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
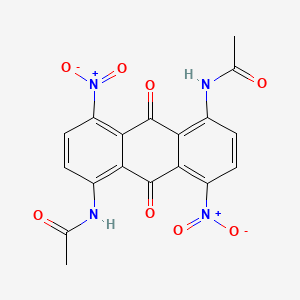
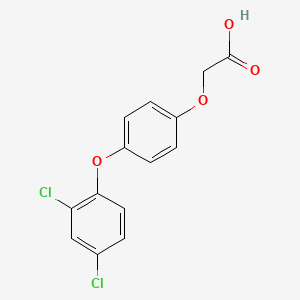
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
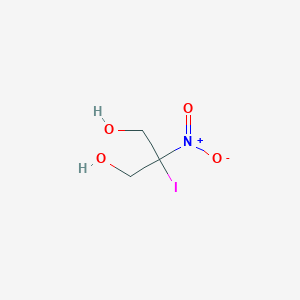
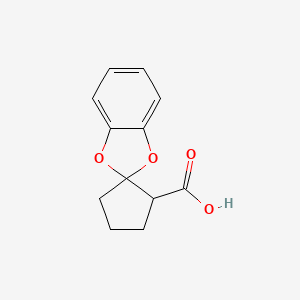
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

